molecular formula C5H9NO3 B6355510 3-(Methylamino)oxetane-3-carboxylic acid CAS No. 1541289-37-5

3-(Methylamino)oxetane-3-carboxylic acid

Cat. No.: B6355510
CAS No.: 1541289-37-5
M. Wt: 131.13 g/mol
InChI Key: UFXHHNPUXSLYAC-UHFFFAOYSA-N
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Description

3-(Methylamino)oxetane-3-carboxylic acid (CAS 1541289-37-5) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a strained oxetane ring, a motif known to improve key physicochemical properties of lead molecules . Incorporating an oxetane can serve as a carbonyl bioisostere, decrease lipophilicity, and enhance aqueous solubility of research compounds . Its mechanism of action in final target molecules is context-dependent, but oxetanes are widely used to improve metabolic stability and fine-tune conformational properties . Researchers value this specific derivative for its dual functionalization, presenting both a carboxylic acid for amide coupling and a methylamino group for further derivatization, making it a versatile scaffold in constructing potential therapeutics. Chemists should note that certain oxetane-carboxylic acids can be unstable and may isomerize into lactones upon storage or heating, a factor that should be considered during experimental planning . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(methylamino)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6-5(4(7)8)2-9-3-5/h6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXHHNPUXSLYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylamino Oxetane 3 Carboxylic Acid

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A logical retrosynthetic analysis of 3-(methylamino)oxetane-3-carboxylic acid identifies oxetan-3-one as a crucial and commercially available starting material. doi.orgchemrxiv.org The synthesis can be disconnected at the C3 position, breaking the bonds to the methylamino and carboxyl groups. This points to a Strecker synthesis pathway, a well-established method for producing α-amino acids.

The key steps in this retrosynthetic route are:

Hydrolysis: The target carboxylic acid is formed via the hydrolysis of a nitrile group.

Strecker Reaction: The precursor α-aminonitrile is generated from the reaction of a ketone with an amine and a cyanide source.

This analysis identifies the following key synthetic precursors:

Oxetan-3-one: The foundational ketone for building the 3,3-disubstituted pattern. chemrxiv.org

Methylamine (B109427): The source of the methylamino group.

Cyanide Source: A reagent like trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN) to provide the nitrile. chemrxiv.org

This approach is advantageous as it builds the desired functionality directly onto the pre-formed oxetane (B1205548) ring.

Development of Stereoselective Synthetic Routes

Since the C3 carbon of this compound is a stereocenter, controlling the stereochemical outcome of the synthesis is critical for applications where a single enantiomer is required.

To produce enantiomerically pure or enriched material, asymmetric synthesis strategies are employed. These methods temporarily incorporate a chiral element to influence the stereochemical course of a reaction. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org For instance, chiral oxazolidinones, as pioneered by Evans, can be used to control the stereochemistry of alkylation or aldol (B89426) reactions that could, in a multi-step sequence, lead to the desired product. illinois.edu Another strategy involves using naturally derived auxiliaries like pseudoephedrine, which can form an amide and direct the stereoselective formation of a new chiral center. wikipedia.org

Asymmetric Catalysis: This approach uses a substoichiometric amount of a chiral catalyst to generate a chiral product. Organocatalysis, which utilizes small, chiral organic molecules, is a powerful tool. mdpi.comnih.gov For example, a proline-catalyzed reaction can create chiral centers with high enantioselectivity. youtube.com An asymmetric Strecker reaction on oxetan-3-one, mediated by a chiral catalyst, could directly yield an enantioenriched α-aminonitrile intermediate, setting the crucial stereocenter early in the synthesis. Metal-based catalysis also offers solutions; for example, iridium complexes with chiral phosphine (B1218219) ligands such as tol-BINAP have been successfully used in the enantioselective synthesis of chiral oxetanols. nih.gov

Diastereoselective strategies are fundamental when constructing substituted rings where multiple stereocenters are created. While the target molecule itself does not have diastereomers, these principles are vital for synthesizing analogues or when using more complex, substituted starting materials. For example, the stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from syn- and anti-1,3-diols, where the stereochemistry of the starting diol is transferred to the final oxetane product. acs.org Similarly, methods like the hydrosilylation–iodocyclisation of homopropargylic alcohols can generate polysubstituted oxetanes with a high degree of diastereoselectivity, controlling the relative orientation of the substituents on the ring. qub.ac.uk

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing yield and purity, particularly when dealing with sensitive structures like oxetanes. researchgate.netresearchgate.net For the proposed Strecker synthesis and subsequent hydrolysis, several parameters must be carefully controlled. The oxetane ring is susceptible to opening under strongly acidic or basic conditions and at elevated temperatures. chemrxiv.orgresearchgate.net

For example, the hydrolysis of the nitrile intermediate to the final carboxylic acid must be performed under conditions that preserve the oxetane ring. While strong acids would likely cause decomposition, basic hydrolysis is a more viable option. chemrxiv.org A hypothetical optimization for this step is presented below.

Table 1: Hypothetical Optimization of Nitrile Hydrolysis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOH (2M)H₂O/EtOH801265
2LiOH (2M)H₂O/THF601878
3Ba(OH)₂ (1M)H₂O/Dioxane801272
4LiOH (2M)H₂O/THF402485
5LiOH (2M)H₂O/THF254882

This is an illustrative table based on general chemical principles.

The data suggests that milder temperatures with a suitable base like lithium hydroxide (B78521) can improve the yield by minimizing side reactions such as ring-opening. Similarly, other steps, like the initial Strecker reaction, would require optimization of solvent, temperature, and reagent ratios to achieve the best outcome.

Scalable Synthetic Protocols for Industrial and Academic Applications

For a compound to be widely useful, its synthesis must be scalable. Research has focused on developing robust protocols that can be performed on a multigram or even kilogram scale. chemrxiv.org The Strecker synthesis route starting from oxetan-3-one is a strong candidate for a scalable process due to the availability of the starting material and the high efficiency of the reaction. chemrxiv.org

An alternative scalable approach, documented in patent literature for other oxetane-3-carboxylic acids, is the direct oxidation of 3-hydroxymethyl-oxetanes. google.comgoogle.com This process uses a palladium or platinum catalyst with an inexpensive oxidant like oxygen or air in an aqueous alkaline medium. google.com This method is noted for its high yields and purity, often eliminating the need for distillation of the thermally sensitive products. google.com Adapting this method would require the synthesis of a precursor like 3-(methylaminomethyl)oxetan-3-ol.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms and metabolic pathways. nih.gov The synthesis of deuterated or otherwise labeled this compound can be achieved by incorporating isotopes into the key precursors.

Deuterium Labeling: To label the methyl group (e.g., creating a -NCD₃ group), deuterated methylamine (CD₃NH₂) can be used as the amine component in the Strecker synthesis. Labeling the oxetane ring would require a more involved synthesis of a deuterated oxetan-3-one.

Carbon-13 and Nitrogen-15 Labeling: For ¹³C labeling, K¹³CN could be used as the cyanide source in the Strecker reaction, which would label the carboxylic acid position. For ¹⁵N labeling, ¹⁵N-labeled methylamine would be the required starting material.

These labeled analogues are crucial for techniques like kinetic isotope effect studies, which provide deep insight into enzyme mechanisms. nih.gov

Chemical Transformations and Derivatization Strategies for 3 Methylamino Oxetane 3 Carboxylic Acid

Reactions Involving the Carboxyl Functionality

The carboxylic acid group is a versatile handle for introducing a wide array of functionalities through esterification, amidation, and other transformations. However, the stability of the oxetane (B1205548) ring, particularly its susceptibility to ring-opening under strongly acidic conditions, must be a primary consideration in reaction design. chemrxiv.org

Esterification and Amidation Reactions for Diverse Conjugates

The synthesis of esters and amides from 3-(methylamino)oxetane-3-carboxylic acid allows for its conjugation to other molecules, a common strategy in medicinal chemistry and materials science.

Esterification: Standard Fischer esterification conditions, which typically employ a strong acid catalyst, are often incompatible with the oxetane ring, leading to decomposition or ring-opening byproducts. chemrxiv.orgmasterorganicchemistry.com Therefore, milder, base-mediated or coupling agent-driven methods are preferred. For instance, reaction with alkyl halides under basic conditions, such as in the presence of Hunig's base (N,N-diisopropylethylamine), can yield the corresponding esters while preserving the oxetane core. chemrxiv.org The synthesis of tert-butyl esters has also been achieved using isobutylene (B52900) with a catalytic amount of a milder acid like p-toluenesulfonic acid (TsOH), which keeps the oxetane ring intact. chemrxiv.org

Amidation: Amide bond formation is typically accomplished using standard peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing it to react with a primary or secondary amine under mild conditions. The choice of coupling agent and reaction conditions is critical to avoid side reactions. The outcome of amidation reactions can be highly dependent on the sequence of reagent addition. rsc.org For instance, in reactions mediated by triphenylphosphine (B44618) (PPh3) and iodine (I2), adding the amine to a pre-formed mixture of the phosphine (B1218219) and iodine before introducing the carboxylic acid can lead to high yields of the desired amide. rsc.org

Below is a table summarizing common coupling agents used for amidation.

Coupling Agent CategoryExamplesGeneral Conditions
CarbodiimidesDCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide)Often used with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and epimerization.
Phosphonium (B103445) SaltsBOP, PyBOP, HBTU, HATUKnown for high efficiency and fast reaction rates; typically used with a non-nucleophilic base like DIPEA.
Urnonium SaltsTBTU, HCTUSimilar to phosphonium salts, these are highly effective activators for amide bond formation.

Controlled Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a powerful tool for generating new derivatives. For simple carboxylic acids, this transformation often requires harsh thermal conditions. However, the presence of specific activating groups can facilitate decarboxylation under milder conditions. masterorganicchemistry.com

While there are limited examples specifically for this compound, related 3-aryl-oxetane-3-carboxylic acids have been shown to undergo decarboxylation under photoredox catalysis. nih.govchimia.ch This process generates a tertiary benzylic radical at the 3-position of the oxetane ring, which can then be trapped by various radical acceptors, such as alkenes, to form new C-C bonds. nih.gov This radical-polar crossover strategy opens a pathway to previously inaccessible 3,3-disubstituted oxetanes. chimia.ch The stability of the generated radical intermediate is a key factor in the success of these reactions. nih.gov

Reactions Involving the Methylamino Group

The secondary methylamino group offers another site for diverse functionalization, including acylation, sulfonylation, and alkylation. Protecting this amine is often a crucial first step to allow for selective reactions at the carboxyl group or to prevent unwanted side reactions.

Acylation, Sulfonylation, and Carbamoylation Reactions

These reactions introduce carbonyl, sulfonyl, and carbamoyl (B1232498) groups, respectively, onto the nitrogen atom, forming amides, sulfonamides, and ureas.

Acylation: This is readily achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Standard peptide coupling conditions can also be used to couple a carboxylic acid directly to the methylamino group.

Sulfonylation: The formation of sulfonamides is accomplished by treating the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine.

Carbamoylation: This involves the reaction of the amine with an isocyanate to form a substituted urea, or with a carbamoyl chloride.

Alkylation and Reductive Amination Strategies

Introducing additional alkyl groups to the nitrogen can be achieved through direct alkylation or reductive amination.

Direct Alkylation: While seemingly straightforward, direct alkylation of the secondary amine with an alkyl halide can be difficult to control and may lead to over-alkylation, forming a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method is reductive amination. masterorganicchemistry.comyoutube.compearson.com This two-step, often one-pot, process first involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding tertiary amine. pearson.com A key advantage is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the carbonyl starting material, preventing the reduction of the aldehyde or ketone. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.comorganic-chemistry.org

Application of Amine Protecting Group Strategies

To achieve regioselective transformations, particularly at the carboxyl group, the methylamino functionality must often be temporarily blocked with a protecting group. organic-chemistry.org The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the mildness of its removal. researchgate.net

Common amine protecting groups are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). tcichemicals.commasterorganicchemistry.com

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OStrong acid (e.g., TFA, HCl) tcichemicals.commasterorganicchemistry.comStable to base, hydrogenation, and various nucleophiles. tcichemicals.com
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (e.g., H2, Pd/C) tcichemicals.commasterorganicchemistry.comStable to mildly acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine) tcichemicals.comStable to acidic conditions and hydrogenation. tcichemicals.com

The use of these "orthogonal" protecting groups allows for selective deprotection. For example, a molecule containing both a Boc and a Cbz group can have the Cbz group removed by hydrogenation while the Boc group remains intact, or the Boc group removed by acid treatment without affecting the Cbz group. organic-chemistry.org This strategy is fundamental in the stepwise synthesis of complex molecules. researchgate.net

Integration into Multi-Component Reaction Sequences

The inherent functionalities of this compound make it an ideal candidate for multi-component reactions (MCRs). MCRs are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. The presence of both a secondary amine and a carboxylic acid in one molecule allows it to participate in isocyanide-based MCRs, such as the Ugi reaction.

In a Ugi four-component reaction (Ugi-4CR), an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide converge to form an α-acylamino amide. In this scenario, this compound could serve as both the amine and carboxylic acid component in an intramolecular sense, or more likely, as the bifunctional starting material reacting with an aldehyde and an isocyanide.

Hypothetical Ugi Reaction Scheme:

If this compound were to react with an aldehyde (R¹-CHO) and an isocyanide (R²-NC), the resulting product would be a complex α-acylamino amide. The reaction would proceed through the initial formation of an iminium ion between the methylamino group and the aldehyde. This intermediate would then be attacked by the isocyanide and the carboxylate anion in a concerted or stepwise fashion, ultimately yielding a product where the oxetane-containing core is linked to new, diverse substituents derived from the aldehyde and isocyanide. This approach offers a rapid method for generating libraries of complex molecules centered around the oxetane scaffold for applications in drug discovery and materials science.

Table 2: Potential Components for a Ugi Reaction Involving this compound

Component TypeRole of this compoundOther ReactantsResulting Product Feature
Amine & Carboxylic AcidBifunctional SubstrateAldehyde (R¹CHO), Isocyanide (R²NC)α-Acylamino amide with oxetane core

This strategy highlights the utility of this compound as a sophisticated building block, enabling the efficient construction of intricate molecular architectures.

Applications of 3 Methylamino Oxetane 3 Carboxylic Acid in Complex Molecule Synthesis

Incorporation into Peptidomimetic Structures

The replacement of natural amino acids with synthetic analogues like 3-(methylamino)oxetane-3-carboxylic acid is a powerful strategy to modulate the biological and pharmacological properties of peptides. The inherent structural features of this oxetane-containing amino acid offer precise control over peptide conformation and stability.

Design and Synthesis of Conformationally Restricted Peptides

The design of peptides with a limited range of motion is crucial for enhancing their binding affinity to biological targets and improving metabolic stability. The incorporation of this compound introduces a significant degree of conformational rigidity into the peptide backbone. The strained four-membered ring restricts the rotational freedom around adjacent bonds, effectively locking the peptide into a more defined shape. acs.org This is particularly valuable as many natural peptides are conformationally flexible, which can lead to reduced receptor selectivity and susceptibility to enzymatic degradation. acs.org

The synthesis of these modified peptides, often termed oxetanyl peptides, can be achieved using established techniques in peptide chemistry. acs.org One common approach involves the use of 3-amino-oxetane as a surrogate for a traditional peptide bond. acs.org This strategy creates peptidomimetics that retain the hydrogen-bond donor and acceptor pattern of a natural amide bond but are resistant to cleavage by proteases. acs.org The synthesis of complex oxetanyl peptide surrogates can be accomplished through multi-step sequences with minimal need for chromatographic purification. acs.org

Table 1: Synthesis of Dipeptides with Oxetanyl Glycine

Entry Amino Acid (AA²) Protecting Group (PG) Product Yield (%)
1 Phenylalanine Cbz Cbz-Phe-Gly(ox)-OPr 38
2 Leucine Cbz Cbz-Leu-Gly(ox)-OPr 44
3 Isoleucine Cbz Cbz-Ile-Gly(ox)-OPr 33

This table is illustrative of synthetic routes to oxetane-containing dipeptides, adapted from documented research findings. acs.org

Influence on Secondary Structure Induction and Stabilization

The introduction of an oxetane-based amino acid can have a profound impact on the secondary structure of peptides. Research has shown that replacing a backbone carbonyl group with a 3-amino oxetane (B1205548) heterocycle can disrupt common secondary structures like α-helices. nih.gov Spectroscopic and computational studies have revealed that this modification often introduces a "kink" in the helical axis and alters the dihedral angles of neighboring residues. nih.gov This disruption stems from the altered geometry and the formation of new, short-range hydrogen bonds that are not characteristic of a standard α-helix. nih.gov

Conversely, the conformational constraints imposed by the oxetane ring can favor the formation of turn-like structures. rsc.org This turn-inducing property is highly beneficial in the design of cyclic peptides and other molecules where a change in chain direction is required. By pre-organizing the linear peptide precursor into a conformation that brings the N- and C-termini into proximity, the incorporation of an oxetane-modified residue can significantly enhance the efficiency of macrocyclization reactions. rsc.orgrsc.org This has been demonstrated to be superior to other turn-inducing modifications, such as N-methylation. rsc.org

Synthesis of Novel Heterocyclic and Carbocyclic Compounds

Beyond peptidomimetics, this compound and its derivatives serve as versatile starting materials for the construction of a diverse range of complex ring systems. The unique combination of a strained ether and bifunctional amino acid moiety within a compact structure makes it an attractive scaffold for synthetic chemists.

Construction of Macrocyclic Structures Utilizing the Oxetane Amino Acid Scaffold

Macrocycles are an important class of molecules with a wide range of applications, including as therapeutics. However, their synthesis can be challenging due to entropic penalties. As mentioned, the incorporation of turn-inducing elements like oxetane-modified amino acids can greatly facilitate head-to-tail peptide macrocyclizations. rsc.org Studies have shown that replacing a backbone amide C=O bond with an oxetane ring leads to significant improvements in reaction rates, isolated yields, and product distribution for a variety of ring sizes, including tetra-, penta-, and hexapeptides. rsc.orgrsc.org

The strategic placement of the oxetane modification within the linear precursor is key to maximizing its impact on cyclization efficiency. rsc.org This approach has been successfully applied to the synthesis of cyclic peptide inhibitors of enzymes such as Aminopeptidase N, where the bioactivity was retained after the introduction of the oxetane moiety. rsc.org

Table 2: Effect of Oxetane Modification on Macrocyclization Yields

Peptide Sequence Modification Cyclization Yield (%)
H-Gly-Phe-Gly-OH None 15
H-Gly(ox)-Phe-Gly-OH Oxetane 65
H-Ala-Gly-Phe-Gly-OH None 22

This table presents a summary of research findings on the improved yields of macrocyclization upon oxetane incorporation. rsc.org

Development of Spirocyclic Systems Derived from this compound

Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. researchgate.net The synthesis of spirocyclic systems that incorporate an oxetane ring is an active area of research. While direct conversion of this compound into spirocycles is not extensively documented, various synthetic strategies provide access to spirocyclic oxetanes. rsc.orgmdpi.com

One notable method is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which can be used to construct spirocyclic oxetanes from cyclic ketones. rsc.org Other approaches involve the intramolecular cyclization of appropriately functionalized precursors. For example, new spirocyclic oxetane-fused benzimidazoles have been prepared through the oxidative cyclization of precursors containing a 2-oxa-7-azaspiro[3.5]nonane moiety. mdpi.com These methods highlight the feasibility of creating complex spirocyclic architectures containing the valuable oxetane motif, which can lead to novel chemical entities with interesting pharmacological properties. researchgate.netrsc.org

Role in Fragment-Based Design and Scaffold-Hopping Methodologies for Novel Chemical Entity Generation

Fragment-based drug discovery (FBDD) has become a powerful approach for identifying lead compounds. nih.gov This method relies on screening small, low-molecular-weight compounds ("fragments") that can be grown or linked together to create more potent molecules. nih.gov The oxetane motif, particularly in the form of 3-substituted derivatives like this compound, is considered a highly valuable fragment. nih.govnih.govacs.org Its small size, polarity, and three-dimensional character provide an excellent starting point for exploring chemical space and can improve properties such as aqueous solubility. nih.govnih.govresearchgate.net

Scaffold hopping is a strategy used to replace a core part of a known active molecule with a structurally different but functionally similar group, often to improve properties or escape existing patents. nih.gov The oxetane ring is an effective bioisostere for commonly found groups like carbonyls and gem-dimethyls. nih.govnih.gov Replacing a carbonyl group with an oxetane can enhance metabolic stability, while substituting a gem-dimethyl group with an oxetane can improve solubility and polarity without significantly increasing molecular weight. nih.govnih.gov Oxetane amino acid scaffolds have been used to generate libraries of compounds for screening, demonstrating their utility in generating novel chemical entities with desirable physicochemical and metabolic properties. acs.orgresearchgate.net

Table 3: Physicochemical Properties of Oxetane-Containing Fragments

Fragment Type Key Property Application in Drug Design
2-(Arylsulfonyl)oxetanes 3-Dimensionality FBDD for complex targets like protein-protein interactions. researchgate.net
Oxetane δ-amino acids Scaffold for library synthesis Generation of diverse chemical libraries with favorable properties. researchgate.net

This table summarizes the application of different oxetane-based fragments in drug discovery methodologies.

Development of High-Throughput Synthesis Libraries Incorporating the Scaffold

The strategic incorporation of novel scaffolds into high-throughput synthesis (HTS) libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of vast chemical space. While direct, published examples of large-scale combinatorial libraries built from This compound are not extensively documented, the principles of library design and the known chemical utility of the oxetane motif provide a strong foundation for its application in this area. The development of such libraries is driven by the desire to introduce three-dimensionality and favorable physicochemical properties into screening collections. acs.orgdrugbank.comsemanticscholar.org

High-throughput experimentation (HTE) plays a crucial role in the development of synthetic routes amenable to library production. rsc.org For a scaffold like This compound , HTE would be employed to rapidly screen and optimize reaction conditions for coupling the amino or carboxylic acid functionalities to a diverse set of building blocks. This process accelerates the identification of robust and general reaction protocols necessary for parallel synthesis. rsc.org

The bifunctional nature of This compound —possessing both a secondary amine and a carboxylic acid—makes it an ideal candidate for combinatorial library synthesis. This allows for the generation of diverse compound collections through derivatization at two distinct points. For instance, the carboxylic acid can be converted to an amide via coupling with a library of primary and secondary amines. Concurrently or sequentially, the methylamino group can be acylated, sulfonylated, or used in reductive amination protocols with a library of aldehydes and ketones.

An illustrative, albeit hypothetical, reaction scheme for the generation of a combinatorial library from This compound is presented below. This approach leverages well-established amide bond formation and reductive amination reactions, which are highly amenable to parallel synthesis formats.

Table 1: Hypothetical High-Throughput Synthesis Scheme

Step Reaction Reactant Library (R¹-NH₂) (Illustrative Examples) Reactant Library (R²-CHO) (Illustrative Examples) Resulting Library Scaffold
1Amide CouplingAniline, Benzylamine, CyclohexylamineN/AAmide-linked oxetane
2Reductive AminationN/ABenzaldehyde, 4-Chlorobenzaldehyde, 2-PyridinecarboxaldehydeFully derivatized oxetane

The resulting library of compounds would feature the rigid, polar oxetane core, which is known to often improve properties such as aqueous solubility and metabolic stability while reducing lipophilicity. acs.orgdrugbank.com The exploration of diverse R¹ and R² groups allows for the systematic probing of structure-activity relationships (SAR) around the oxetane scaffold.

Furthermore, an oxetane-based library of oxadiazoles (B1248032) and triazoles has been successfully synthesized and evaluated for its medicinal chemistry properties. acs.org This precedent underscores the feasibility and interest in creating libraries based on the oxetane motif. The physicochemical properties of such a library were found to be within desirable ranges for drug discovery. acs.org

The synthesis of compound libraries is a critical component of the drug discovery process, and mixture-based synthetic combinatorial libraries, in particular, offer a significant acceleration of this process. nih.gov By testing exponentially fewer samples, the activity of millions of compounds can be assessed. nih.gov The incorporation of the This compound scaffold into such a library would introduce novel chemical matter into screening programs, increasing the probability of identifying hit compounds with desirable biological activity and drug-like properties.

Computational and Theoretical Studies of 3 Methylamino Oxetane 3 Carboxylic Acid and Its Derivatives

Conformational Analysis of the Oxetane (B1205548) Ring and Adjacent Substituents

The incorporation of an oxetane ring into a molecule can lead to significant conformational changes in adjacent parts of the structure. For instance, in peptide chains, an oxetane modification can introduce a kink in the helical axis and alter dihedral angles of nearby residues. rsc.org While 3-(Methylamino)oxetane-3-carboxylic acid is a small molecule, this principle highlights the profound conformational influence of the oxetane scaffold.

Table 1: Representative Conformational Data for Substituted Oxetanes

Substituent PatternPuckering Angle (°)Key Conformational FeatureReference
Unsubstituted8.7 - 10.7Nearly planar mdpi.com
EDO (an insecticide)16Increased pucker due to substituents acs.org
3,3-disubstitutedVariesSubstitution pattern dictates stability and conformation nih.gov

Electronic Structure and Reactivity Predictions Using Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. bsu.by The oxetane ring's oxygen atom possesses lone pairs of electrons and, due to the ring strain, acts as a potent hydrogen-bond acceptor. acs.org Furthermore, the electronegativity of the oxygen atom creates a significant inductive electron-withdrawing effect that propagates through the sigma-bond framework to the C3 position. nih.gov

This inductive effect has a profound impact on the pKa of the adjacent methylamino and carboxylic acid groups. For an amine alpha to an oxetane ring, the pKaH (the pKa of the conjugate acid) is reduced by approximately 2.7 units compared to a similar acyclic amine. nih.govacs.org This would make the methylamino group in this compound significantly less basic than typical alkylamines. Conversely, the electron-withdrawing nature of the oxetane ring would be expected to increase the acidity of the carboxylic acid group.

DFT calculations can provide quantitative predictions of these properties, as well as map the electrostatic potential surface to visualize regions of positive and negative charge. bsu.by This information is crucial for understanding how the molecule will interact with other molecules, such as water, ions, and biological macromolecules. The frontier molecular orbitals (HOMO and LUMO) can also be calculated to predict sites of reactivity.

Table 2: Predicted Electronic Properties of Oxetane Derivatives

PropertyEffect of Oxetane RingPredicted Impact on this compoundReference
pKa of adjacent amineDecreased by ~2.7 units (alpha position)Lower basicity of the methylamino group nih.govacs.org
Hydrogen Bond Acceptor StrengthStronger than other cyclic ethersThe oxetane oxygen is a good H-bond acceptor mdpi.com
Dipole MomentComparable to a carbonyl groupA polar molecule with a significant dipole moment nih.gov

Molecular Dynamics Simulations to Investigate Scaffold Flexibility and Interactions

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution. nih.gov MD simulations can reveal the flexibility of the oxetane scaffold and the conformational preferences of the methylamino and carboxylic acid substituents over time. These simulations can also shed light on the molecule's interactions with its surroundings, including the formation and breaking of hydrogen bonds with water molecules.

For a zwitterionic molecule like this compound, MD simulations could be particularly insightful for understanding its hydration shell and the stability of any intramolecular hydrogen bonds. The flexibility of the oxetane ring and the rotational freedom of the C-N and C-C bonds of the substituents would be key parameters to monitor. Studies on peptides containing oxetane modifications have used steered molecular dynamics to understand how the scaffold affects stability and interactions, demonstrating the utility of these methods for complex systems. rsc.org

Ligand Design and Docking Simulations Focused on Scaffold Contributions to Molecular Architecture

In the context of drug discovery, the oxetane scaffold is often used to fine-tune the physicochemical properties and three-dimensional shape of a ligand to improve its binding to a biological target. nih.govacs.org Ligand design and docking simulations are computational techniques used to predict how a molecule like this compound might fit into the active site of a protein and to estimate its binding affinity.

The oxetane ring in this compound provides a rigid, polar core that can be used to orient the methylamino and carboxylic acid groups in specific vectors in three-dimensional space. This is a key aspect of rational ligand design. acs.org Docking simulations would place the molecule in various orientations within a target binding site and score them based on factors like electrostatic interactions, hydrogen bonding, and shape complementarity. The oxetane oxygen can act as a hydrogen bond acceptor, while the charged amino and carboxylate groups can form strong ionic interactions. mdpi.comnih.gov In some cases, the oxetane ring itself may not directly interact with the protein but serves to control the conformation and basicity of the interacting groups. nih.govacs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Molecular Characteristics

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with its physicochemical properties. For a novel compound like this compound, QSPR models can be used to predict properties that have not yet been experimentally measured.

The incorporation of an oxetane ring is known to have predictable effects on properties like lipophilicity (logP or logD), aqueous solubility, and metabolic stability. acs.orgacs.org For example, replacing a gem-dimethyl group with an oxetane ring generally leads to a decrease in lipophilicity and an increase in aqueous solubility. acs.org While specific QSPR models for this compound are not available, the extensive data on other oxetane-containing compounds allows for qualitative predictions. The development of descriptor libraries for various molecular scaffolds is an ongoing effort to facilitate the construction of more accurate QSPR models. mit.educhemrxiv.org

Table 3: General Physicochemical Effects of Oxetane Incorporation

PropertyGeneral Trend upon Oxetane IncorporationReference
Aqueous SolubilityIncreases acs.org
Lipophilicity (logD)Decreases acs.org
Metabolic StabilityOften increases acs.org
Basicity of Proximal AminesDecreases nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For derivatives of 3-(methylamino)oxetane-3-carboxylic acid, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

In ¹H NMR spectra of this compound derivatives, the protons of the oxetane (B1205548) ring typically appear as multiplets in the range of 4.0-5.0 ppm. researchgate.net The diastereotopic protons on the C2 and C4 carbons of the oxetane ring often exhibit complex splitting patterns due to geminal and vicinal coupling. The methyl group of the methylamino substituent gives rise to a singlet or doublet, depending on the exchange rate of the N-H proton, typically in the upfield region of the spectrum. The N-H proton itself can be observed as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The quaternary carbon at the 3-position of the oxetane ring is a key diagnostic signal. The chemical shifts of the oxetane ring carbons are sensitive to substitution and conformation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Derivative of this compound in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Oxetane CH₂ (C2, C4)4.20 - 4.80 (m)75.0 - 85.0
Quaternary Oxetane C (C3)-50.0 - 60.0
N-CH₃2.45 (s)30.0 - 35.0
N-H1.80 (br s)-
COOH10.0 - 12.0 (br s)170.0 - 180.0

Note: The chemical shifts are indicative and can vary based on the specific derivative and solvent used.

Conformational analysis of the puckered oxetane ring can be achieved through advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. acs.orgethz.ch Irradiation of the methylamino protons can lead to an NOE enhancement of the signals corresponding to the oxetane ring protons that are in close spatial proximity, providing information about the preferred conformation of the substituents on the ring. The oxetane ring is known to act as a conformational lock in some molecules, and NMR studies can elucidate the extent of this effect. nih.gov

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Confirming Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For novel derivatives of this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques. In ESI-MS, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, provide valuable structural information. The fragmentation of β-amino acids often involves characteristic losses. chimia.chresearchgate.net For this compound derivatives, key fragmentation pathways can include:

Loss of water (H₂O) from the carboxylic acid group.

Decarboxylation (loss of CO₂) .

Cleavage of the oxetane ring , which is a strained four-membered ring. nih.govlibretexts.org

Fragmentation of the methylamino side chain .

By analyzing the masses of the fragment ions, it is possible to piece together the structure of the parent molecule and to differentiate between isomers. This is particularly useful in monitoring chemical reactions to identify intermediates and byproducts, thereby elucidating reaction pathways.

Table 2: Predicted ESI-MS Fragmentation for this compound

Ion m/z (calculated) Description
[M+H]⁺132.0655Protonated molecule
[M+H-H₂O]⁺114.0549Loss of water
[M+H-CO₂]⁺88.0757Loss of carbon dioxide
[M+H-C₂H₄O]⁺88.0393Cleavage of the oxetane ring (loss of ethylene (B1197577) oxide)

Note: These are predicted values and may vary in experimental conditions.

X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. youtube.com For chiral derivatives of this compound, single-crystal X-ray diffraction can unambiguously establish the absolute stereochemistry. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. nih.govnih.gov

The puckered nature of the oxetane ring can be precisely characterized, including the puckering angle. mdpi.com Studies on oxetane-containing compounds have shown that the ring can adopt a puckered conformation to relieve strain. acs.org The solid-state conformation provides insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, which can influence the crystal packing and physical properties of the material. researchgate.net It has been noted that 3,3-disubstituted oxetanes exhibit significant stability. nih.govacs.orgchemrxiv.orgrsc.org

Table 3: Representative Crystallographic Data for an Oxetane Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105.5
Volume (ų)820.1
C-O (oxetane) bond length (Å)1.45 - 1.47
C-C (oxetane) bond length (Å)1.52 - 1.55
C-O-C (oxetane) angle (°)~90
C-C-C (oxetane) angle (°)~85

Note: These are generalized values for a representative oxetane-containing crystal structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying functional groups within a molecule. mdpi.com For derivatives of this compound, these techniques are valuable for confirming the presence of key structural motifs and for assessing the purity of a sample.

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups:

O-H stretch of the carboxylic acid, which is typically a very broad band in the region of 2500-3300 cm⁻¹.

N-H stretch of the secondary amine, appearing as a sharp to medium band around 3300-3500 cm⁻¹.

C=O stretch of the carboxylic acid, which is a strong, sharp band around 1700-1725 cm⁻¹. researchgate.net

C-O-C stretch of the oxetane ring, typically found in the fingerprint region around 950-1150 cm⁻¹. researchgate.netumanitoba.ca

N-H bend of the secondary amine, usually observed around 1550-1650 cm⁻¹. aip.orgyoutube.com

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and for measurements in aqueous solutions. The purity of a sample can be assessed by the absence of extraneous peaks in the vibrational spectra that would indicate the presence of starting materials, solvents, or byproducts.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Secondary AmineN-H stretch3300 - 3500Medium, Sharp
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
Secondary AmineN-H bend1550 - 1650Medium
OxetaneC-O-C stretch950 - 1150Medium

Note: These are typical ranges and can be influenced by intermolecular interactions and the physical state of the sample.

Future Research Directions and Unexplored Avenues for 3 Methylamino Oxetane 3 Carboxylic Acid

Development of Novel Bioconjugation Strategies Utilizing the Scaffold

The bifunctional nature of 3-(methylamino)oxetane-3-carboxylic acid, possessing both a secondary amine and a carboxylic acid, makes it an intriguing building block for novel bioconjugation strategies. Future research could focus on leveraging this unique scaffold to create innovative peptide and protein modifications.

The incorporation of this oxetane (B1205548) amino acid into peptide chains can be achieved through solid-phase peptide synthesis (SPPS). ljmu.ac.ukrsc.org Oxetane-modified dipeptide building blocks can be synthesized and subsequently integrated into peptide sequences using standard coupling reagents like HATU and DIPEA. rsc.org This allows for the precise placement of the this compound moiety within a peptide backbone, offering a departure from the traditional linear structure of natural peptides. The rigid, non-planar geometry of the oxetane ring can induce specific conformational constraints on the peptide, potentially leading to enhanced biological activity or stability.

One promising research direction involves the use of this amino acid to create peptide-drug conjugates. The carboxylic acid can be activated for amide bond formation with a drug molecule, while the secondary amine can be part of the peptide backbone or serve as an attachment point for other functionalities. The inherent properties of the oxetane ring, such as increased polarity and metabolic stability, could be imparted to the resulting bioconjugate.

Furthermore, the development of orthogonal protection strategies for the amino and carboxylic acid groups of this compound will be crucial. This would enable selective modification of either functionality, paving the way for the construction of more complex and multifunctional bioconjugates. For instance, the amine could be used for peptide elongation while the carboxylic acid is reserved for conjugation to a surface, a nanoparticle, or a fluorescent probe.

Table 1: Potential Bioconjugation Applications

ApplicationDescriptionPotential Advantage
Peptide Mimetics Incorporation into peptide backbones to create non-natural conformations.Increased proteolytic stability and potentially enhanced receptor binding affinity.
Drug Conjugation Linking of therapeutic agents to the oxetane scaffold.Improved pharmacokinetic properties of the drug, such as solubility and metabolic stability.
Surface Immobilization Attachment of peptides or other biomolecules to solid supports.Creation of biocompatible surfaces for biosensors or cell culture applications.
Fluorescent Labeling Conjugation of fluorescent dyes for imaging purposes.Development of novel probes for studying biological processes.

Exploration of Organocatalytic and Biocatalytic Approaches for its Synthesis and Derivatization

While traditional synthetic methods for oxetanes exist, the exploration of more sustainable and efficient organocatalytic and biocatalytic routes for the synthesis and derivatization of this compound presents a significant and promising research avenue.

Organocatalysis offers a metal-free approach to the asymmetric synthesis of complex molecules. Future research could focus on developing organocatalytic methods for the enantioselective synthesis of this compound. For instance, organocatalytic Michael additions to α,β-unsaturated oxetane precursors could be a viable strategy. nih.gov The use of chiral organocatalysts, such as prolinol derivatives or phosphoric acids, could enable the stereocontrolled introduction of the amino and carboxylic acid functionalities. A key challenge will be to achieve high diastereo- and enantioselectivity in the construction of the sterically demanding 3,3-disubstituted oxetane core. chemrxiv.org

Biocatalysis , with its inherent selectivity and mild reaction conditions, holds immense potential for the synthesis and derivatization of this compound. Enzymes such as transaminases could be explored for the stereoselective amination of a suitable oxetane-3-ketoester precursor. researchgate.net Lipases could be employed for the kinetic resolution of racemic esters of this compound, providing access to enantiomerically pure forms. uni-graz.at Furthermore, the enzymatic modification of the amino or carboxylic acid groups could lead to a diverse range of derivatives with tailored properties. The development of novel biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could significantly streamline the synthesis of this valuable building block.

A comparative analysis of potential catalytic approaches is presented below:

Table 2: Catalytic Synthesis and Derivatization Approaches

Catalytic ApproachPotential ReactionAdvantagesChallenges
Organocatalysis Asymmetric Michael addition to oxetane precursors.Metal-free, environmentally benign, potential for high enantioselectivity.Catalyst design for sterically hindered substrates, optimization of reaction conditions.
Biocatalysis (Transaminases) Stereoselective amination of keto-oxetane precursors.High enantioselectivity, mild reaction conditions, aqueous media.Enzyme discovery and engineering for non-natural substrates, cofactor regeneration.
Biocatalysis (Lipases) Kinetic resolution of racemic esters.High enantioselectivity, broad substrate scope, operational simplicity.Limited to resolution of racemates, requires subsequent separation of enantiomers.

Integration into Advanced Materials Science for Functional Polymers or Networks

The unique combination of a rigid heterocyclic ring and reactive functional groups in this compound makes it an attractive monomer for the synthesis of novel functional polymers and networks. Future research in this area could lead to materials with tailored thermal, mechanical, and chemical properties.

One avenue of exploration is the use of this compound as a monomer in polycondensation reactions . The bifunctional nature of the molecule allows for the formation of polyamides or polyesters with the oxetane ring either in the polymer backbone or as a pendant group. The rigidity of the oxetane unit can be expected to influence the polymer's glass transition temperature and mechanical strength. The polarity of the oxetane may also enhance the polymer's adhesion to various substrates.

Another exciting direction is the development of cross-linked polymer networks . The carboxylic acid and secondary amine functionalities can be used as sites for cross-linking reactions, leading to the formation of robust and solvent-resistant materials. For example, the carboxylic acid could react with a di-epoxide, while the amine could react with a di-isocyanate, creating a dual-curing system. The resulting networks could find applications as coatings, adhesives, or in 3D printing.

The incorporation of the oxetane ring into polymers can also impart specific functionalities. For instance, the oxygen atom of the oxetane can act as a hydrogen bond acceptor, potentially influencing the material's interaction with water or other polar molecules. Research into the synthesis of poly(oxetane-amide)s and poly(oxetane-ester)s derived from this compound could yield a new class of biodegradable or biocompatible materials.

Potential as a Precursor for Supramolecular Assemblies or Self-Assembling Systems

The principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures, offer a powerful bottom-up approach to the creation of functional nanomaterials. The distinct structural features of this compound make it a compelling candidate as a building block for supramolecular assemblies.

The presence of both hydrogen bond donor (N-H) and acceptor (C=O, oxetane oxygen) sites, along with the potential for ionic interactions through the carboxylate and protonated amine, provides the necessary intermolecular forces to drive self-assembly. nih.gov The rigid and defined geometry of the oxetane ring can impose specific directional constraints on these interactions, leading to the formation of ordered structures such as nanotubes, nanofibers, or vesicles.

Future research could investigate the self-assembly behavior of this compound and its derivatives in various solvents and under different conditions (e.g., pH, temperature). Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and small-angle X-ray scattering (SAXS) could be employed to characterize the resulting supramolecular structures.

Furthermore, the derivatization of the amino or carboxylic acid groups with other functional moieties, such as aromatic rings for π-π stacking interactions or long alkyl chains for hydrophobic interactions, could be used to tune the self-assembly process and the properties of the resulting materials. The creation of supramolecular gels from these oxetane-based building blocks is another intriguing possibility, with potential applications in drug delivery and tissue engineering.

Application in Chemical Biology as a Tool for Probing Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. The unique properties of this compound make it a promising scaffold for the design of novel chemical tools for probing biological systems, excluding specific biological targets or in vivo studies.

The incorporation of this oxetane amino acid into peptides or small molecules can serve as a conformational constraint , locking the molecule into a specific three-dimensional shape. This can be a powerful tool for studying structure-activity relationships, helping to elucidate the bioactive conformation of a ligand for its biological target. By comparing the activity of a flexible parent molecule with its conformationally restricted oxetane-containing analog, researchers can gain insights into the binding requirements of a receptor or enzyme.

The oxetane ring can also act as a polar functional group mimic . Its ability to act as a hydrogen bond acceptor can be exploited to replace other polar groups, such as carbonyls or sulfoxides, in a molecule. This can be used to probe the importance of specific hydrogen bonding interactions in a biological system. For example, replacing a key carbonyl group with the oxetane moiety and observing the effect on binding or activity can provide valuable information about the molecular recognition process.

Furthermore, the derivatization of this compound with reporter groups, such as fluorescent dyes or affinity tags, could lead to the development of novel molecular probes . These probes could be used to visualize or isolate specific cellular components or to study the dynamics of biological processes without focusing on a single, predetermined target. The inherent stability of the oxetane ring could enhance the robustness of these probes in complex biological environments.

Table 3: Chemical Biology Probing Applications

Probing ApplicationDescriptionScientific Insight
Conformational Constraint Incorporation into bioactive molecules to restrict flexibility.Elucidation of the bioactive conformation and structure-activity relationships.
Polar Group Mimicry Replacement of other polar functional groups.Probing the importance of specific hydrogen bonding interactions in molecular recognition.
Scaffold for Reporter Groups Attachment of fluorescent or affinity tags.Development of novel molecular probes for imaging and pull-down assays.

Q & A

Q. What are the common synthetic routes for preparing 3-(Methylamino)oxetane-3-carboxylic acid?

The synthesis typically involves functionalizing oxetane rings with methylamino and carboxylic acid groups. A key method is the ring-opening of activated oxetane derivatives (e.g., epoxides or aziridines) using methylamine under controlled pH conditions. For example, coupling reactions with Fmoc-protected amines (e.g., 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid) followed by deprotection can yield the target compound . Reaction optimization often requires catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to enhance regioselectivity .

Q. How is this compound characterized analytically?

Standard characterization includes:

  • NMR Spectroscopy : To confirm the oxetane ring structure and substituent positions (¹H/¹³C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical m/z 131.13 for C₅H₉NO₃) .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection ensures ≥95% purity, critical for biological studies .

Q. What safety precautions are essential when handling this compound?

Based on analogous oxetane derivatives:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (H302) .

Advanced Research Questions

Q. How do structural modifications of the oxetane ring impact its biological activity?

Substituents on the oxetane ring influence pharmacokinetics and target binding. For instance:

  • Methylamino Group : Enhances solubility and bioavailability via hydrogen bonding with biological targets .
  • Carboxylic Acid : Facilitates conjugation with peptides or prodrugs, as seen in Fmoc-protected analogs used in solid-phase synthesis .
    Comparative studies with 3-(hydroxymethyl)oxetane-3-carboxylic acid (CAS 1379325-60-6) show that replacing hydroxyl with methylamino improves metabolic stability .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

Key challenges include:

  • Low Yields in Ring-Opening Reactions : Optimize reaction stoichiometry (e.g., methylamine excess) and temperature (0–25°C) to minimize side products .
  • Purification Difficulties : Use preparative HPLC or ion-exchange chromatography to isolate the zwitterionic form .
  • Stability Issues : Store the compound at −20°C in anhydrous conditions to prevent hydrolysis of the oxetane ring .

Q. How is this compound utilized in drug discovery pipelines?

It serves as:

  • Peptide Mimetic Scaffold : The rigid oxetane core mimics peptide backbones, improving proteolytic resistance in protease inhibitor design .
  • Linker in PROTACs : The carboxylic acid group enables covalent attachment to E3 ligase ligands, facilitating targeted protein degradation .
    Studies on analogs like 3-aminomethyl-3-[bis(phenylmethyl)amino]oxetane (CAS 1021392-84-6) demonstrate utility in kinase inhibitor optimization .

Q. Are there contradictions in reported toxicological data, and how should they be resolved?

Discrepancies exist in hazard classification:

  • Some sources classify the compound as non-hazardous (e.g., no GHS label ), while others note acute oral toxicity (Category 4) and respiratory irritation (H335) .
    Resolution : Conduct in-house toxicity profiling using zebrafish embryo assays or murine models to validate safety thresholds .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) for amine-mediated reactions .
  • Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
  • Biological Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities of derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.